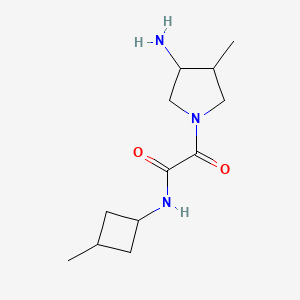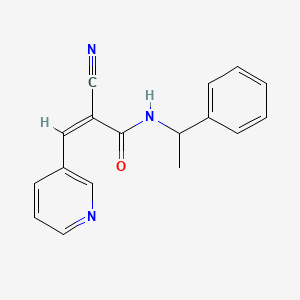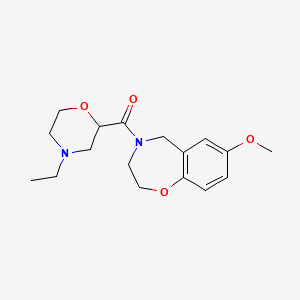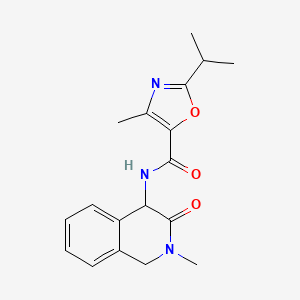
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a urea derivative that has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea is not fully understood. However, it has been suggested that it works by inhibiting various enzymes and pathways involved in inflammation and tumor growth. It has also been found to have an effect on the central nervous system by modulating neurotransmitters like dopamine and acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. It has also been found to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have a positive effect on the central nervous system by improving cognitive function and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea in lab experiments is its potential therapeutic properties. It has shown promising results in various studies, making it a good candidate for further research. However, one of the limitations is its complex structure, which can make it difficult to synthesize and study.
Direcciones Futuras
There are many future directions for research on 1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea. One direction is to further explore its potential therapeutic properties in treating neurological disorders like Alzheimer's disease and Parkinson's disease. Another direction is to study its effect on other pathways and enzymes involved in inflammation and tumor growth. Additionally, there is potential for developing derivatives of this compound with improved properties.
Métodos De Síntesis
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea can be synthesized using various methods. One of the most common methods involves the reaction of 3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)propionic acid with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium cyanoborohydride. The resulting compound is then treated with methyl isocyanate to form the final product.
Aplicaciones Científicas De Investigación
1-Methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea has been the subject of various scientific research studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. It has also shown potential in treating various neurological disorders like Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-1-(pyridin-3-ylmethyl)-3-(2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(13-14-6-4-10-19-12-14)18(22)20-16-8-5-11-23-17-9-3-2-7-15(16)17/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVKTNJDVUOBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)NC2CCCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)


![4-[3-(4-Chloropyrazol-1-yl)propanoyl]-3-methyl-1,3-dihydroquinoxalin-2-one](/img/structure/B7358377.png)


![[1-(2,2-Difluoroethyl)piperidin-4-yl]-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7358392.png)
![2-(4-methylpyrazol-1-yl)-1-[2-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]ethanone](/img/structure/B7358400.png)
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7358402.png)
![2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl-[2-(1H-pyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B7358404.png)
![Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)

![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)